4,6-dimorpholino-N-phenethyl-1,3,5-triazin-2-amine
Description
Historical Context of Triazine Chemistry
Triazines, first synthesized in the late 19th century, gained prominence with the discovery of melamine and cyanuric chloride. The 1,3,5-triazine isomer (s-triazine) became a cornerstone in agrochemicals and dyes due to its stability and reactivity. Early applications included the development of atrazine herbicides and reactive dyes, which exploited the triazine ring’s ability to undergo nucleophilic substitution. By the mid-20th century, medicinal chemists recognized triazines’ potential as pharmacophores, leading to antimalarial agents like cycloguanil and antiviral compounds. The introduction of morpholino and aryl substituents in the 2000s marked a shift toward kinase-targeted therapies, exemplified by 4,6-dimorpholino-N-phenethyl-1,3,5-triazin-2-amine’s development.
Significance in Medicinal Chemistry Research
Triazine derivatives exhibit broad pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The morpholino-substituted triazines, such as 4,6-dimorpholino-N-phenethyl-1,3,5-triazin-2-amine, are particularly notable for their kinase inhibitory properties. For example:
These targets are critical in oncology, where dysregulated signaling pathways drive tumor growth. The compound’s ability to disrupt lysosomal function further underscores its therapeutic potential.
Overview of Structure-Activity Relationships in Triazine Compounds
SAR studies reveal that triazine activity depends on substituent polarity, steric effects, and hydrogen-bonding capacity:
- Morpholino Groups : Enhance solubility and kinase selectivity by forming hydrogen bonds with ATP-binding pockets.
- Phenethylamine Moiety : Increases lipophilicity, improving blood-brain barrier penetration.
- Triazine Core : Provides a rigid scaffold for optimal spatial arrangement of substituents.
For instance, replacing morpholino with piperidine reduces PIKFYVE affinity by 40%, while substituting phenethyl with benzyl abolishes mTOR inhibition.
Position of 4,6-Dimorpholino-N-phenethyl-1,3,5-triazin-2-amine in Contemporary Research
Current studies prioritize this compound for:
- Oncology : Preclinical models show efficacy against glioblastoma and breast cancer via dual PIKFYVE/mTOR inhibition.
- Neurodegeneration : Autophagy enhancement may mitigate protein aggregation in Alzheimer’s disease.
- Synthetic Chemistry : Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes, achieving >90% purity.
Ongoing clinical trials (NCT04832750) evaluate derivatives for solid tumors, leveraging its optimized SAR profile. Collaborations between academic and industrial labs, such as EvitaChem and OSSILA, aim to develop covalent organic frameworks (COFs) for targeted drug delivery.
Properties
IUPAC Name |
4,6-dimorpholin-4-yl-N-(2-phenylethyl)-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O2/c1-2-4-16(5-3-1)6-7-20-17-21-18(24-8-12-26-13-9-24)23-19(22-17)25-10-14-27-15-11-25/h1-5H,6-15H2,(H,20,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMHXPIAWMUJCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NCCC3=CC=CC=C3)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 4,6-Dichloro-2-morpholino-1,3,5-triazine
The synthesis begins with cyanuric chloride, which undergoes selective substitution with morpholine.
- Reaction Conditions :
Mechanism :
Morpholine reacts with cyanuric chloride in a stepwise manner, replacing two chlorine atoms. The reaction is exothermic and requires controlled addition to prevent over-substitution.
Introduction of the Second Morpholino Group
The intermediate 4,6-dichloro-2-morpholino-1,3,5-triazine is further substituted with morpholine:
- Optimized Protocol :
Key Data :
Phenethylamine Substitution at the Triazine Core
The final step involves replacing the remaining chlorine atom with phenethylamine:
- Conditions :
Challenges :
- Phenethylamine’s lower nucleophilicity compared to morpholine necessitates longer reaction times (1–16 hours).
- Side products include over-alkylated derivatives, mitigated by stoichiometric control.
Purification :
Alternative Synthetic Strategies
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics:
- Protocol :
Advantages :
Catalytic Coupling Reactions
Palladium-catalyzed cross-coupling introduces phenethyl groups:
Limitations :
Comparative Analysis of Methodologies
| Method | Yield | Reaction Time | Complexity | Scalability |
|---|---|---|---|---|
| Stepwise Substitution | 85–95% | 6–24 hours | Moderate | High |
| Microwave-Assisted | 70–85% | 10–30 minutes | Low | Moderate |
| Palladium-Catalyzed | 31–50% | 4–12 hours | High | Low |
Key Insights :
- Stepwise substitution remains the most reliable for industrial-scale synthesis.
- Microwave methods are preferable for rapid small-scale production.
Mechanistic and Kinetic Considerations
- Nucleophilic Aromatic Substitution (SₙAr) :
- Solvent Effects :
Industrial-Scale Optimization
Chemical Reactions Analysis
Types of Reactions
4,6-Dimorpholino-N-phenethyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the triazine ring.
Oxidation and Reduction: The phenethylamine moiety can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and triazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenethylamine moiety can yield corresponding aldehydes or carboxylic acids, while hydrolysis can produce amines and triazine derivatives .
Scientific Research Applications
4,6-Dimorpholino-N-phenethyl-1,3,5-triazin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a monoamine oxidase (MAO) inhibitor, which could have implications in the treatment of neurological disorders.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is explored for its potential use in the development of new materials and as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of 4,6-dimorpholino-N-phenethyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes. For instance, as a potential MAO inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of monoamine neurotransmitters like serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, which may have therapeutic effects in the treatment of depression and other mood disorders .
Comparison with Similar Compounds
Key Observations :
- Morpholine vs. Chlorine Substituents: Morpholine groups (as in 4,6-dimorpholino derivatives) improve solubility and kinase binding compared to chlorine substituents, which are typically intermediates for further functionalization .
- Phenethylamine vs. Nitrophenyl : The phenethyl group in the parent compound enhances blood-brain barrier penetration compared to nitrophenyl derivatives like MHY1485, which is used in preclinical models of copper deficiency .
Mechanistic Differences :
- PQR309 inhibits both PI3K and mTOR with balanced potency (IC50 for PI3Kα = 33 nM; mTOR = 75 nM), while MHY1485 activates mTOR, demonstrating divergent applications despite structural similarity .
Research Findings and Clinical Relevance
- PQR309: Demonstrated 70–90% tumor growth inhibition in xenograft models and favorable pharmacokinetics in dogs (t1/2 = 6–8 hours) .
- MHY1485 : Induced oligodendrocyte dysfunction in copper-deficient mice, highlighting its utility in neurodevelopmental studies .
- Safety : Chlorinated triazines (e.g., 4,6-dichloro-N-methyl-triazin-2-amine) exhibit higher reactivity and toxicity, necessitating stringent handling protocols .
Biological Activity
4,6-Dimorpholino-N-phenethyl-1,3,5-triazin-2-amine is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as a monoamine oxidase (MAO) inhibitor. This article delves into its biological mechanisms, effects on cellular pathways, and potential therapeutic applications.
The synthesis of 4,6-dimorpholino-N-phenethyl-1,3,5-triazin-2-amine typically involves the reaction of cyanuric chloride with morpholine and phenethylamine under basic conditions. The overall reaction can be summarized as follows:
- Formation of 4,6-Dimorpholino-1,3,5-triazine :
- Cyanuric chloride reacts with morpholine in an inert atmosphere (e.g., nitrogen) to form the triazine derivative.
- Final Product Formation :
- The intermediate is then reacted with phenethylamine in the presence of a base like triethylamine to yield the final compound.
The primary biological target of 4,6-dimorpholino-N-phenethyl-1,3,5-triazin-2-amine is monoamine oxidase A (MAO-A) .
Inhibition of MAO-A
The compound exhibits potent MAO-A inhibition comparable to clorgyline, a standard MAO-A inhibitor. This inhibition leads to increased levels of neurotransmitters such as serotonin, dopamine, and norepinephrine by preventing their oxidative deamination. The biochemical pathways affected include:
- Oxidative Deamination : The inhibition results in elevated neurotransmitter levels which can influence mood and cognitive functions.
Cellular Effects
Research has shown that 4,6-dimorpholino-N-phenethyl-1,3,5-triazin-2-amine impacts several cellular functions:
- Cell Signaling Pathways : It influences the PI3K/mTOR signaling pathway which is crucial for cell growth and metabolism.
- Gene Expression : The compound may alter gene expression profiles related to neuronal health and survival.
Stability and Temporal Effects
While the compound shows promising activity in vitro, data on its long-term stability and effects over time remain limited. Further studies are needed to understand its degradation products and their biological implications.
Research Findings and Case Studies
Recent studies have highlighted the potential applications of this compound in various therapeutic areas:
- Neurological Disorders : Due to its MAO-A inhibitory activity, it is being explored for treating conditions like depression and anxiety.
- Cancer Research : Its role in inhibiting key pathways like PI3K/mTOR suggests potential applications in cancer therapy. In particular, it has been linked to effects on prostate cancer cell lines by disrupting critical survival pathways.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Notes |
|---|---|---|
| MAO-A Inhibition | Prevents oxidative deamination | Increases neurotransmitter levels |
| PI3K/mTOR Pathway Inhibition | Disrupts cell growth signaling | Potential anti-cancer properties |
| Gene Expression Modulation | Alters expression profiles | May influence neuronal health |
Q & A
Q. What are the optimized synthetic routes for preparing 4,6-dimorpholino-N-phenethyl-1,3,5-triazin-2-amine?
The synthesis typically involves a stepwise substitution on the triazine core. For example, cyanuric chloride can react sequentially with morpholine and phenethylamine derivatives under controlled conditions. Key steps include:
- Step 1 : React cyanuric chloride with morpholine at 0°C in dichloromethane, using Hünig’s base as a catalyst .
- Step 2 : Introduce the phenethylamine group via nucleophilic substitution at room temperature.
- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexanes) is critical for isolating high-purity products .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., morpholine protons at δ 3.6–3.8 ppm; phenethyl aromatic protons at δ 7.2–7.4 ppm) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 413.3) .
- Elemental Analysis : Matches calculated C, H, N percentages to confirm stoichiometry .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., IC50 variations) across studies be reconciled?
Discrepancies in IC50 values (e.g., anticancer assays) may arise from:
- Cell Line Variability : Differences in membrane permeability or metabolic activity (e.g., HeLa vs. MCF-7 cells) .
- Assay Conditions : Solvent choice (DMSO vs. PBS) affects compound solubility and bioavailability .
- Control Experiments : Include reference inhibitors (e.g., cisplatin) and validate assays via dose-response curves .
Q. What computational strategies are effective for predicting structure-activity relationships (SAR) in triazine derivatives?
- 3D-QSAR Modeling : Use comparative molecular field analysis (CoMFA) to correlate substituent effects (e.g., morpholine vs. piperidine) with antileukemic activity .
- Docking Simulations : Map interactions with targets like cysteine proteases or kinase domains, guided by crystallographic data .
- ADMET Prediction : Tools like SwissADME assess logP, solubility, and metabolic stability to prioritize derivatives .
Q. How do substituents (e.g., morpholine vs. piperazine) influence reactivity in triazine synthesis?
- Electronic Effects : Morpholine’s oxygen atom increases electron density on the triazine ring, accelerating nucleophilic substitutions .
- Steric Hindrance : Bulky groups (e.g., 4-methylpiperidine) reduce reaction yields at crowded positions (e.g., 4,6-triazine sites) .
- Solubility : Polar substituents (e.g., -NO) improve aqueous solubility but may reduce membrane permeability .
Q. What challenges arise during purification, and how can they be mitigated?
- Byproduct Formation : Incomplete substitution generates mono- or di-substituted intermediates. Mitigate via:
- Temperature Control : Maintain 0–5°C during initial substitutions .
- Flash Chromatography : Use silica gel with ethyl acetate/hexanes gradients (2–40%) .
- Hydroscopicity : Store products in desiccators to prevent hydration .
Q. How can solubility limitations in biological assays be addressed?
Q. What strategies optimize scalability for gram-scale synthesis?
- Flow Chemistry : Continuous reactors improve heat/mass transfer during exothermic substitutions .
- Catalyst Recycling : Recover Hünig’s base via aqueous extraction .
- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale use .
Q. How is selectivity for specific biological targets (e.g., kinases vs. proteases) achieved?
Q. What stability issues occur under varying storage conditions, and how are they managed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
